5-Methylcytosine

Description

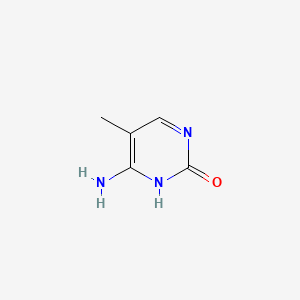

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSASMSXMSNRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58366-64-6 (mono-hydrochloride) | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203948 | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.5 mg/mL | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-01-8 | |

| Record name | 5-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

role of 5-Methylcytosine in gene silencing

An In-depth Technical Guide on the Role of 5-Methylcytosine (B146107) in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This compound (5mC) is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression, cellular differentiation, and genome stability.[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which 5mC mediates gene silencing. It details the enzymatic machinery responsible for its deposition and maintenance, the reader proteins that recognize and interpret this mark, and the subsequent downstream events that lead to transcriptional repression. This document also includes detailed experimental protocols for key techniques used to study 5mC and presents quantitative data to illustrate the functional consequences of this epigenetic mark.

The Molecular Basis of this compound (5mC)

This compound is a modification of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[2][3][4] In mammals, this modification predominantly occurs in the context of CpG dinucleotides (a cytosine followed by a guanine).[2][4] While CpG dinucleotides are generally underrepresented in the genome, they are often clustered in regions known as CpG islands (CGIs), which are frequently located in the promoter regions of genes.[2][5] The methylation status of these CGIs is a key determinant of gene activity.[2][6]

Mechanisms of 5mC-Mediated Gene Silencing

Gene silencing orchestrated by 5mC is a multi-layered process involving the establishment of the methylation mark, its recognition by specific proteins, and the subsequent recruitment of repressive machinery that alters chromatin structure.

Establishment and Maintenance of DNA Methylation

The methylation patterns are established and maintained by a family of enzymes called DNA methyltransferases (DNMTs).[2][6][7][8]

-

De Novo Methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development.[2][7][9] They add methyl groups to previously unmethylated CpG sites.

-

Maintenance Methylation: During DNA replication, the newly synthesized strand is unmethylated. DNMT1 recognizes these hemi-methylated CpG sites and methylates the new strand, ensuring the faithful propagation of methylation patterns through cell division.[2][7][9]

Recognition of 5mC and Recruitment of Repressor Complexes

The repressive signals encoded by 5mC are interpreted by methyl-CpG-binding proteins (MBPs).[6][9]

-

Methyl-CpG-Binding Domain (MBD) Proteins: This family includes well-studied proteins like MeCP2, MBD1, and MBD2.[2][10][11] These proteins use their methyl-CpG-binding domain to specifically recognize and bind to methylated CpG dinucleotides.[11][12]

-

Recruitment of Corepressors: Upon binding to 5mC, MBD proteins act as platforms to recruit larger corepressor complexes.[10][12] These complexes often contain histone deacetylases (HDACs) and histone methyltransferases (HMTs). HDACs remove acetyl groups from histones, leading to a more compact chromatin structure, while HMTs can add repressive marks (like H3K9me3), further reinforcing the silenced state.

Direct Inhibition of Transcription Factor Binding

In addition to recruiting repressor complexes, 5mC can directly interfere with gene expression. The presence of a methyl group in the major groove of the DNA can physically obstruct the binding of specific transcription factors to their cognate recognition sequences, thereby preventing the initiation of transcription.[6][9][10]

// Edges for Establishment & Maintenance Unmethylated_DNA -> DNMT3A_B [label=" Establishes\n new patterns"]; DNMT3A_B -> Methylated_DNA; Methylated_DNA -> Hemi_Methylated_DNA [label=" DNA\n Replication"]; Hemi_Methylated_DNA -> DNMT1 [label=" Recognizes & acts on"]; DNMT1 -> Methylated_DNA [label=" Maintains\n pattern"];

// Edges for Recognition & Repression Methylated_DNA -> MBD [label=" Binds to 5mC"]; MBD -> Corepressors [label=" Recruits"]; Chromatin -> Condensed_Chromatin [style=dashed]; Corepressors -> Condensed_Chromatin [label=" Catalyzes\n condensation"];

// Edges for Direct Interference Methylated_DNA -> TF_Blocked [label=" Physically hinders"]; TF -> TF_Blocked [style=dashed, arrowhead=none];

{rank=same; DNMT3A_B; DNMT1;} {rank=same; MBD; TF;} {rank=same; Corepressors; TF_Blocked;} } end_dot Caption: Overview of 5mC-mediated gene silencing pathways.

Quantitative Data on 5mC and Gene Expression

The relationship between DNA methylation and gene expression is often inversely correlated, especially when methylation occurs in promoter CpG islands.

| Feature | Location | 5mC Level | Associated Gene Expression | Reference |

| CpG Islands (CGIs) | Promoters, Transcription Start Sites (TSSs) | High | Stable, long-term silencing | [2][6] |

| Gene Bodies | Intragenic regions | High | Positively associated with expression | [6] |

| Enhancer Elements | Distal regulatory regions | Dynamic | Repressed when methylated, active when demethylated | [7][13] |

| Repetitive Elements | Transposons, viral elements | High | Silenced to maintain genome stability | [2] |

| Low Methylation Regions (LMRs) | Genome-wide | ~30% | Associated with enhancer activity | [7] |

| CGI Shores | Regions flanking CpG Islands (up to 2kb) | Variable | Methylation changes often correlate with cancer-related gene expression changes | [14] |

Experimental Protocols for 5mC Analysis

Several key techniques are employed to study 5mC and its role in gene silencing. Below are detailed protocols for three widely used methods.

Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold-standard method for single-base resolution mapping of 5mC across the entire genome.[15][16] The principle relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893), while 5mC residues remain unchanged.[4][15] Subsequent PCR amplification and sequencing reads uracils as thymines, allowing for the precise identification of methylated sites by comparing to a reference genome.[15]

Methodology:

-

Genomic DNA Extraction:

-

DNA Fragmentation & Library Preparation:

-

Fragment the DNA to a desired size range (e.g., 200-300 bp) using sonication or enzymatic methods.

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.

-

-

Bisulfite Conversion:

-

Denature the DNA library (e.g., using NaOH or heat).[17][18]

-

Incubate the denatured DNA with a freshly prepared sodium bisulfite solution at an elevated temperature (e.g., 50-70°C) in the dark for a specified time (1-16 hours).[18]

-

Purify the DNA to remove bisulfite using a desalting column.[18]

-

Perform desulfonation by incubating with NaOH to convert sulfonyl uracil adducts to uracil.[18]

-

Purify the converted DNA.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted library using a high-fidelity polymerase that can read uracil-containing templates.

-

Use a minimal number of PCR cycles to avoid amplification bias.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput platform (e.g., Illumina).[17]

-

Align the sequencing reads to both a C-to-T converted and a G-to-A converted reference genome.

-

Calculate the methylation level for each CpG site as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C + T).

-

Protocol: Methyl-CpG Binding Domain Sequencing (MBD-seq)

MBD-seq is an affinity-based method used to enrich for methylated DNA regions. It utilizes the high affinity of MBD proteins for 5mC to capture methylated DNA fragments from a genomic sample.[16][19]

Methodology:

-

Genomic DNA Preparation:

-

Extract genomic DNA. The amount can be much lower than for WGBS, with protocols optimized for as little as 5 ng.[20]

-

Fragment the DNA by sonication to an average size of 150-300 bp.

-

-

Enrichment of Methylated DNA:

-

Prepare magnetic beads coupled with recombinant MBD proteins (e.g., MBD2).[20]

-

Incubate the fragmented DNA with the MBD-beads in a binding buffer to allow the capture of methylated fragments.[20]

-

Wash the beads multiple times with buffers of increasing salt concentration to remove non-specifically bound and low-methylated DNA fragments.

-

-

Elution and Library Preparation:

-

Elute the captured, highly methylated DNA fragments from the beads using a high-salt buffer or a specific elution buffer. A single elution with a low-salt buffer can also be effective for capturing regions with lower CpG density.[20]

-

Purify the eluted DNA.

-

Construct a sequencing library from the enriched DNA fragments (end-repair, A-tailing, adapter ligation, and PCR amplification).

-

-

Sequencing and Data Analysis:

-

Sequence the library.

-

Align reads to a reference genome.

-

Identify peaks of read enrichment, which correspond to methylated regions of the genome. The height and width of the peaks correlate with the density of methylation.

-

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MBDs

ChIP-seq is used to identify the in vivo binding sites of DNA-associated proteins. When applied to MBD proteins like MeCP2, it reveals the precise genomic locations where these proteins are engaged with methylated DNA within the native chromatin context.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cultured cells with formaldehyde (B43269) to cross-link proteins to DNA.[21]

-

Quench the reaction with glycine.[21]

-

Harvest and lyse the cells to release nuclei. Isolate the nuclei.

-

-

Chromatin Fragmentation:

-

Lyse the nuclei and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).[21]

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to the MBD protein of interest (e.g., anti-MeCP2).

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[21]

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified ChIP DNA. An input control library should also be prepared from a portion of the sheared chromatin that did not undergo IP.

-

-

Sequencing and Data Analysis:

-

Sequence both the ChIP and input libraries.

-

Align reads to a reference genome.

-

Perform peak calling analysis, comparing the ChIP sample to the input control to identify genomic regions with significant enrichment of MBD protein binding.

-

Conclusion and Future Directions

This compound is a cornerstone of epigenetic regulation, providing a stable and heritable mechanism for gene silencing. The interplay between DNMTs, MBD proteins, and chromatin-modifying enzymes establishes a robust system for controlling gene expression that is essential for normal development and is frequently dysregulated in diseases like cancer.[7][8] The advancement of high-throughput sequencing techniques continues to refine our understanding of 5mC's role, revealing context-dependent functions and complex interactions with other epigenetic marks. For professionals in drug development, targeting the enzymes that write, read, and erase DNA methylation offers promising therapeutic avenues for diseases driven by epigenetic aberrations.

References

- 1. mdpi.com [mdpi.com]

- 2. epigenie.com [epigenie.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New themes in the biological functions of this compound and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Frontiers | this compound turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]

- 10. This compound, a possible epigenetic link between ageing and ocular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Homo- and Hetero-Interactions of MeCP2 and MBD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MBD5 and MBD6 couple DNA methylation to gene silencing via the J-domain protein SILENZIO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytosine modifications modulate the chromatin architecture of transcriptional enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 16. epigenie.com [epigenie.com]

- 17. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 18. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methyl-CpG-Binding Domain Sequencing: MBD-seq | Springer Nature Experiments [experiments.springernature.com]

- 20. A MBD-seq protocol for large-scale methylome-wide studies with (very) low amounts of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 22. encodeproject.org [encodeproject.org]

The Biological Functions of 5-Methylcytosine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylcytosine (B146107) (5mC) is a critical epigenetic modification in mammals, playing a pivotal role in the regulation of gene expression and the maintenance of genome stability. This technical guide provides a comprehensive overview of the core biological functions of 5mC, its dynamic regulation, and its implications in development and disease. We delve into the molecular mechanisms orchestrated by DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes, the methodologies used to study this epigenetic mark, and the quantitative landscape of 5mC across various physiological and pathological states. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of epigenetics and its therapeutic applications.

Core Biological Functions of this compound

This compound is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] This modification primarily occurs in the context of CpG dinucleotides and is a cornerstone of epigenetic regulation in mammals.[2]

Transcriptional Regulation

The most well-characterized function of 5mC is its role in transcriptional silencing.[3] Methylation of CpG islands, which are CpG-rich regions often located in gene promoters, is strongly associated with stable, long-term gene repression.[3] This silencing can be achieved through two primary mechanisms:

-

Inhibition of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can physically hinder the binding of transcription factors to their recognition sequences.[3]

-

Recruitment of Methyl-CpG Binding Proteins: 5mC is recognized by a family of proteins known as Methyl-CpG Binding Domain (MBD) proteins.[4] These proteins, in turn, recruit larger corepressor complexes that include histone deacetylases (HDACs) and other chromatin-modifying enzymes, leading to a more condensed and transcriptionally repressive chromatin state.

Conversely, 5mC within gene bodies is often positively correlated with gene expression, although the precise mechanisms are still under investigation.[5]

Embryonic Development

DNA methylation patterns are dynamically reprogrammed during early embryonic development, a process crucial for establishing cellular identity and pluripotency.[6][7] Following fertilization, the paternal genome undergoes rapid active demethylation, while the maternal genome is passively demethylated through successive cell divisions.[8] De novo methylation, primarily carried out by DNMT3A and DNMT3B, then establishes new, lineage-specific methylation patterns during gastrulation.[5][9] These dynamic changes in 5mC are essential for proper embryogenesis.[6]

Genomic Imprinting and X-Chromosome Inactivation

Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of a subset of genes in a parent-of-origin-specific manner. Differentially methylated regions (DMRs) at imprinting control regions (ICRs) are established in the germline and are essential for regulating the expression of imprinted genes.[5]

X-chromosome inactivation (XCI) is the process by which one of the two X chromosomes in female mammals is transcriptionally silenced to ensure dosage compensation with males. The initiation and maintenance of XCI are heavily dependent on DNA methylation.[10]

Genome Stability

5mC plays a crucial role in maintaining genome stability by suppressing the activity of transposable elements and repetitive sequences, which constitute a significant portion of the mammalian genome.[1] Methylation of these elements prevents their transcription and mobilization, thereby reducing the risk of insertional mutagenesis and genomic rearrangements.

The Dynamic Lifecycle of this compound

The levels and patterns of 5mC are dynamically regulated by the opposing actions of DNA methyltransferases (DNMTs) and the Ten-Eleven Translocation (TET) family of dioxygenases.

Establishment and Maintenance of 5mC

-

De novo methylation , the establishment of new methylation patterns, is primarily catalyzed by DNMT3A and DNMT3B .[9]

-

Maintenance methylation , the process of copying existing methylation patterns onto the newly synthesized DNA strand during replication, is carried out by DNMT1 , which has a high affinity for hemimethylated CpG sites.[9]

Demethylation of 5mC

DNA demethylation can occur through two main pathways:

-

Passive Demethylation: This occurs during DNA replication when DNMT1 is not available or is inhibited, leading to a dilution of the methylation mark with each cell division.[3]

-

Active Demethylation: This process is initiated by the TET family of enzymes (TET1, TET2, TET3) , which are α-ketoglutarate-dependent dioxygenases.[11] TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[2][11] 5fC and 5caC can then be excised by thymine-DNA glycosylase (TDG) and replaced with an unmethylated cytosine through the base excision repair (BER) pathway.[11] 5hmC is now recognized not just as an intermediate in demethylation but as a stable epigenetic mark with its own distinct biological functions.[12][13]

Quantitative Landscape of this compound

The levels of 5mC vary significantly across different tissues, developmental stages, and in disease states. The following tables summarize quantitative data from various studies.

Table 1: Global this compound Levels in Normal Mammalian Tissues

| Tissue | Species | 5mC (% of total Cytosines) | Reference |

| Liver | Human | 3.43 - 4.26 | [14] |

| Lung | Human | 3.43 - 4.26 | [14] |

| Kidney | Human | 3.43 - 4.26 | [14] |

| Spleen | Human | 3.43 - 4.26 | [14] |

| Thyroid | Human | 3.43 - 4.26 | [14] |

| Cerebellum | Human | 3.43 - 4.26 | [14] |

Table 2: Global 5-Hydroxymethylcytosine and this compound Levels in Cancer

| Cancer Type | Tissue | 5hmC (% of total Nucleosides) | 5mC (% of total Nucleosides) | Comparison to Normal | Reference |

| Colorectal Cancer | Tumor | 0.05% | - | Lower 5hmC and 5mC | [15] |

| Colorectal Cancer | Normal | 0.07% | - | [15] | |

| Prostate Cancer | Tumor | - | - | Profoundly reduced 5hmC | [16] |

| Breast Cancer | Tumor | - | - | Profoundly reduced 5hmC | [16] |

| Colon Carcinoma | Tumor | - | - | Profoundly reduced 5hmC | [16] |

| Renal Cell Carcinoma | Tumor | - | - | Dramatically reduced 5hmC | [1] |

| Urothelial Carcinoma | Tumor | - | - | Dramatically reduced 5hmC | [1] |

Table 3: this compound and 5-Hydroxymethylcytosine Levels in Neuronal vs. Glial Cells

| Cell Type | Gene (Region) | 5mC Level | 5hmC Level | Comparison | Reference |

| Neurons | Ntrk2 (DMSs) | Hypermethylated | - | Neurons vs. Astrocytes | [17] |

| Astrocytes | Ntrk2 (DMSs) | Hypomethylated | - | Neurons vs. Astrocytes | [17] |

| Astrocytes | Ntrk2 (DhMRs) | - | Hypermethylated | Astrocytes vs. Neurons | [17] |

Experimental Protocols for this compound Analysis

Several key techniques are employed to study 5mC at both a global and locus-specific level.

Whole Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution mapping of 5mC across the entire genome.[18][19]

Methodology:

-

DNA Fragmentation: Genomic DNA is fragmented to a desired size range (e.g., 200-500 bp) using sonication.[20]

-

End Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and a single adenine (B156593) nucleotide is added to the 3' ends.[20]

-

Adapter Ligation: Methylated sequencing adapters are ligated to the DNA fragments. These adapters are methylated to protect their cytosines from bisulfite conversion.[21]

-

Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.[19]

-

PCR Amplification: The bisulfite-converted DNA is amplified by PCR to generate a sequencing library.[22]

-

Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base (C or T) to the reference base (C).

Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective method that enriches for CpG-rich regions of the genome.[21][23]

Methodology:

-

Enzymatic Digestion: Genomic DNA is digested with a methylation-insensitive restriction enzyme, typically MspI, which cuts at CCGG sites, enriching for CpG-containing fragments.[21][23]

-

End Repair and A-tailing: The digested fragments are end-repaired and A-tailed.[23]

-

Adapter Ligation: Methylated sequencing adapters are ligated to the fragments.[23]

-

Size Selection: Fragments of a specific size range (e.g., 40-220 bp) are selected to further enrich for CpG islands.[23]

-

Bisulfite Conversion: The size-selected fragments are treated with sodium bisulfite.[23]

-

PCR Amplification: The converted DNA is amplified.[23]

-

Sequencing and Data Analysis: The library is sequenced, and data is analyzed similarly to WGBS.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

MeDIP-seq is an enrichment-based method that uses an antibody to specifically pull down methylated DNA fragments.[24][25]

Methodology:

-

DNA Fragmentation: Genomic DNA is sonicated into random fragments.[13]

-

Denaturation: The DNA is heat-denatured to create single-stranded DNA.[13]

-

Immunoprecipitation: The single-stranded DNA is incubated with an antibody that specifically recognizes 5-methylcytidine.[24]

-

Capture of Antibody-DNA Complexes: The antibody-DNA complexes are captured using magnetic beads.[12]

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the methylated DNA is then eluted.[13]

-

Library Preparation and Sequencing: The enriched methylated DNA is used to prepare a sequencing library for next-generation sequencing.

-

Data Analysis: Sequencing reads are mapped to the genome to identify regions with high methylation levels.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

DNA Methylation and Demethylation Cycle

Caption: The dynamic cycle of DNA methylation and active demethylation in mammals.

Experimental Workflow for Whole Genome Bisulfite Sequencing (WGBS)

Caption: A streamlined workflow for Whole Genome Bisulfite Sequencing (WGBS).

Role of 5mC in Cancer-Related Signaling Pathways

Caption: The impact of aberrant this compound patterns on key cancer pathways.

Conclusion and Future Directions

This compound is a fundamental epigenetic mark that governs a multitude of biological processes in mammals. Its dynamic regulation is essential for normal development and cellular function, while its dysregulation is a hallmark of various diseases, most notably cancer. The advent of high-throughput sequencing technologies has revolutionized our ability to study 5mC at a genome-wide scale, providing unprecedented insights into its role in health and disease.

For drug development professionals, the enzymes that write, erase, and read 5mC represent promising therapeutic targets. Inhibitors of DNMTs are already in clinical use for certain hematological malignancies, and the development of more specific and potent modulators of the DNA methylation machinery holds great promise for precision medicine. Furthermore, the distinct 5mC and 5hmC profiles in disease states, particularly the loss of 5hmC in many cancers, are being actively explored as valuable biomarkers for early diagnosis, prognosis, and monitoring of therapeutic response.

Future research will likely focus on elucidating the intricate interplay between 5mC and other epigenetic modifications, understanding the context-dependent functions of 5mC in different genomic regions and cell types, and harnessing this knowledge to develop novel epigenetic therapies for a wide range of human diseases.

References

- 1. Global 5-Hydroxymethylcytosine Levels Are Profoundly Reduced in Multiple Genitourinary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 3. Quantitative assessment of Tet-induced oxidation products of this compound in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Lexicon of DNA Modifications: Their Roles in Embryo Development and the Germline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The link between 5-hydroxymethylcytosine and DNA demethylation in early embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tet family of this compound dioxygenases in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differences in DNA methylation between human neuronal and glial cells are concentrated in enhancers and non-CpG sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation | MDPI [mdpi.com]

- 12. chayon.co.kr [chayon.co.kr]

- 13. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Global changes of 5-hydroxymethylcytosine and this compound from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Neuron and astrocyte specific 5mC and 5hmC signatures of BDNF’s receptor, TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 20. support.illumina.com [support.illumina.com]

- 21. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 22. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 23. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]

- 24. Methylated DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]

5-Methylcytosine: An In-depth Technical Guide to a Core Epigenetic Marker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylcytosine (B146107) (5mC) is a pivotal epigenetic modification, playing a crucial role in the regulation of gene expression and the maintenance of genome stability. This technical guide provides a comprehensive overview of 5mC as a core epigenetic marker. It delves into the molecular mechanisms governing its establishment, removal, and function. Detailed experimental protocols for the analysis of 5mC are provided, alongside a summary of quantitative data on its distribution in human tissues and its deregulation in disease, particularly cancer. Furthermore, this guide explores the clinical significance of 5mC as a biomarker and a therapeutic target, offering insights for researchers and professionals in drug development.

The Core Science of this compound

This compound is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] This modification predominantly occurs in the context of CpG dinucleotides (a cytosine followed by a guanine).[1] While not altering the primary DNA sequence, 5mC has profound effects on gene expression.[2]

Gene Regulation: In promoter regions, particularly within CpG islands (regions with a high density of CpG sites), the presence of 5mC is strongly associated with transcriptional silencing.[1] This can occur by directly inhibiting the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a repressive chromatin state.[1]

Genomic Stability: DNA methylation is also crucial for maintaining genomic stability through the silencing of transposable elements and repetitive sequences, preventing their potentially mutagenic activity.

The Dynamic Machinery of DNA Methylation and Demethylation

The levels and patterns of 5mC are dynamically regulated by two families of enzymes: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes.

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine.[3]

-

DNMT1 is the maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized strand during DNA replication.[4]

-

DNMT3A and DNMT3B are the de novo methyltransferases that establish new methylation patterns during development and cellular differentiation.[4]

Ten-Eleven Translocation (TET) Enzymes: These enzymes initiate the process of DNA demethylation by iteratively oxidizing 5mC.[5] This process is dependent on the cofactor α-ketoglutarate (α-KG).[5][6][7]

-

TET enzymes convert 5mC to 5-hydroxymethylcytosine (B124674) (5hmC).[8]

-

Further oxidation by TET enzymes can lead to the formation of 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[2][8][9]

-

These oxidized forms can be recognized and excised by the base excision repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified one.[8]

Quantitative Landscape of this compound

The abundance of 5mC and its oxidized derivative, 5hmC, varies significantly across different human tissues and is often altered in disease states.

Table 1: Global Levels of this compound (5mC) and 5-Hydroxymethylcytosine (5hmC) in Normal Human Tissues

| Tissue | % 5mC of total Cytosine (approx.) | % 5hmC of total Cytosine | Reference |

| Brain | ~4.0% | 0.67% | [10] |

| Liver | N/A | 0.46% | [10] |

| Kidney | N/A | 0.38% | [10] |

| Colon | N/A | 0.45% | [10] |

| Rectum | N/A | 0.57% | [10] |

| Lung | N/A | 0.14% - 0.18% | [10] |

| Heart | N/A | 0.05% | [10] |

| Breast | N/A | 0.05% | [10] |

| Placenta | N/A | 0.06% | [10] |

| Thymus | 1.00 (mole % 5mC) | N/A | [11] |

| Sperm | 0.84 (mole % 5mC) | N/A | [11] |

Note: Data for % 5mC and % 5hmC are from different studies and methodologies, hence direct comparison should be made with caution.

Table 2: Aberrant this compound and 5-Hydroxymethylcytosine Levels in Cancer

| Cancer Type | Change in Global 5mC | Change in Global 5hmC | CpG Island Methylation Changes | Reference |

| Colorectal Cancer | Lower in tumor vs. normal | Significantly reduced in tumor (0.02-0.06% vs 0.46-0.57%) | Hypermethylation of specific gene promoters | [10][12] |

| Lung Cancer | Depleted in most tumors | Depleted up to 5-fold in squamous cell carcinoma | Hypermethylation of specific gene promoters | [13] |

| Breast Cancer | N/A | Low levels in normal tissue | 15-24% of CpG islands hypermethylated in cell lines | [14] |

| Prostate Cancer | N/A | Profoundly reduced | Hypermethylation of specific gene promoters | [15] |

| Gastric Cancer | N/A | N/A | High frequency of methylated genes (average of 6.5 genes out of 13 studied) | [16] |

| Liver Cancer | N/A | N/A | High frequency of methylated genes (average of 4.4 genes out of 13 studied) | [16] |

| Brain Tumors | N/A | Drastically reduced (up to >30-fold) | N/A | [13] |

Experimental Protocols for this compound Analysis

A variety of techniques are available to analyze DNA methylation, ranging from global quantification to single-base resolution mapping.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution, genome-wide methylation profiling.

Methodology:

-

DNA Fragmentation: High-molecular-weight genomic DNA is fragmented to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

End Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and a single adenine (B156593) nucleotide is added to the 3' ends.

-

Adapter Ligation: Methylated sequencing adapters are ligated to the DNA fragments. These adapters contain 5mC instead of cytosine to protect them from bisulfite conversion.

-

Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC residues remain unchanged.

-

PCR Amplification: The bisulfite-converted DNA is amplified by PCR to generate a sequencing library. During PCR, uracils are replaced by thymines.

-

Sequencing: The library is sequenced using next-generation sequencing platforms.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced reads to the reference. A cytosine that remains a cytosine was methylated, while one that is read as a thymine (B56734) was unmethylated.

Methylated DNA Immunoprecipitation (MeDIP)

MeDIP is an enrichment-based method that uses an antibody to isolate methylated DNA fragments.

Methodology:

-

DNA Fragmentation: Genomic DNA is fragmented by sonication.

-

Denaturation: The fragmented DNA is denatured to produce single-stranded DNA.

-

Immunoprecipitation: The single-stranded DNA is incubated with an antibody specific for 5mC.

-

Capture of Antibody-DNA Complexes: Protein A/G beads are used to capture the antibody-DNA complexes.

-

Washing: Unbound DNA is washed away.

-

Elution and Proteinase K Treatment: The enriched methylated DNA is eluted from the beads, and the antibody is digested with proteinase K.

-

DNA Purification: The methylated DNA is purified.

-

Downstream Analysis: The enriched DNA can be analyzed by qPCR, microarrays (MeDIP-chip), or next-generation sequencing (MeDIP-seq).[2][5]

Pyrosequencing

Pyrosequencing is a real-time sequencing method that can be used to quantify the methylation level of specific CpG sites.

Methodology:

-

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite.

-

PCR Amplification: The target region is amplified by PCR using one biotinylated primer.

-

Template Preparation: The biotinylated PCR products are captured on streptavidin-coated beads, and the non-biotinylated strand is removed to generate single-stranded templates.

-

Sequencing Primer Annealing: A sequencing primer is annealed to the single-stranded template.

-

Pyrosequencing Reaction: The pyrosequencing reaction is performed in a series of steps where individual deoxynucleotides are added sequentially. The incorporation of a nucleotide generates a light signal that is proportional to the number of incorporated nucleotides.

-

Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine signals.[17][18][19]

Clinical Significance and Drug Development

Aberrant DNA methylation is a hallmark of many diseases, most notably cancer, making 5mC a valuable biomarker and a promising target for therapeutic intervention.

This compound as a Biomarker

-

Cancer Diagnosis and Prognosis: Specific hypermethylation patterns in the promoter regions of tumor suppressor genes can serve as biomarkers for the early detection and prognosis of various cancers.[20][21][22][23] For example, analysis of 5mC in circulating cell-free DNA (cfDNA) is a promising non-invasive approach for cancer screening.[22]

-

Disease Monitoring: Changes in 5mC patterns can be used to monitor disease progression and response to therapy.

Drug Development Targeting DNA Methylation

The reversibility of epigenetic modifications makes them attractive targets for drug development.

DNMT Inhibitors:

-

Mechanism of Action: Nucleoside analogs such as Azacitidine (Vidaza) and Decitabine (Dacogen) are incorporated into DNA and trap DNMTs, leading to their degradation and subsequent passive demethylation during DNA replication.[4][17][24]

-

Clinical Applications: These drugs are approved by the FDA for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][24][25]

TET Enzyme Modulators:

-

Research is ongoing to develop small molecules that can modulate the activity of TET enzymes. This could involve compounds that enhance TET activity to promote demethylation or inhibitors for specific contexts.

Table 3: Selected Epigenetic Drugs Targeting DNA Methylation

| Drug Name (Brand Name) | Target | Mechanism of Action | Approved Indications | Status | Reference |

| Azacitidine (Vidaza) | DNMTs | Nucleoside analog, DNMT trapping | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) | Approved | [4][24][25] |

| Decitabine (Dacogen) | DNMTs | Nucleoside analog, DNMT trapping | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) | Approved | [4][17][24] |

| Guadecitabine (SGI-110) | DNMTs | Dinucleotide prodrug of decitabine | Various cancers | Clinical Trials | [26] |

Conclusion and Future Directions

This compound stands as a central pillar in the field of epigenetics, with its role in gene regulation and disease pathogenesis firmly established. The continuous refinement of detection technologies is enabling a more detailed and comprehensive understanding of the methylome. For researchers and drug development professionals, the dynamic nature of 5mC offers a wealth of opportunities. Future research will likely focus on elucidating the complex interplay between DNA methylation and other epigenetic modifications, developing more specific and potent epigenetic drugs with fewer side effects, and harnessing the power of liquid biopsies for real-time monitoring of methylation changes in response to treatment. The journey from understanding the fundamental biology of 5mC to its successful application in the clinic is well underway, promising a future of more personalized and effective therapies for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting DNA Methylation for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TET enzymes - Wikipedia [en.wikipedia.org]

- 6. rep.bioscientifica.com [rep.bioscientifica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Carboxylcytosine - Wikipedia [en.wikipedia.org]

- 10. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Global changes of 5-hydroxymethylcytosine and this compound from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Global 5-hydroxymethylcytosine content is significantly reduced in tissue stem/progenitor cell compartments and in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylation Profiles of CpG Island Loci in Major Types of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jcp.bmj.com [jcp.bmj.com]

- 21. Short history of this compound: from discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Epigenetic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current Approaches to Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Fifth Base: An In-depth Technical Guide to the Discovery and History of 5-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of genetics was once thought to be elegantly simple, defined by the four canonical bases of DNA: adenine, guanine (B1146940), cytosine, and thymine. However, lurking in the shadows of this fundamental code was a fifth base, a subtle modification that would revolutionize our understanding of gene regulation and cellular function. This technical guide delves into the discovery and history of 5-methylcytosine (B146107) (5mC), a pivotal epigenetic marker. We will journey through the seminal experiments that unveiled its existence, explore the development of techniques to study it, and chart the discovery of the enzymatic machinery that governs its placement and function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this critical component of the epigenome.

The Initial Discovery: Unveiling a Modified Pyrimidine (B1678525)

The story of this compound begins not in the realm of complex eukaryotic genetics, but within the study of bacteria. In the late 19th and early 20th centuries, chemists were diligently working to unravel the chemical constituents of nucleic acids.

The first hint of a modified base came in 1898 when W.G. Ruppel isolated a novel nucleic acid, which he named "tuberculinic acid," from Tubercle bacillus. It was later, in the 1920s, that 5mC was confirmed as a hydrolysis product of nucleic acids from Bacillus tuberculosis, identifying it as the fourth distinct pyrimidine base.

However, it was the meticulous work of Rollin Hotchkiss in 1948 that firmly established the presence of 5mC in higher eukaryotes. While studying the components of nucleic acids from calf thymus, he observed an additional, unexpected spot on his paper chromatograms, which he termed 'epicytosine'.[1] This discovery marked a turning point, suggesting that the genetic code was more nuanced than previously imagined.

A few years later, in 1951, Gerard Wyatt expanded on Hotchkiss's findings, demonstrating the presence of 5mC in a variety of species, including beef spleen, ram sperm, herring sperm, and wheat germ.[2][3] His work solidified the notion that 5mC was a widespread, conserved feature of DNA.

Experimental Protocols: Paper Chromatography for Base Separation

The primary tool for these early discoveries was paper chromatography, a technique that separates chemical substances based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

Hotchkiss's 1948 Protocol for the Separation of Pyrimidines:

-

DNA Hydrolysis: DNA was hydrolyzed to its constituent bases by heating in a strong acid (e.g., perchloric acid or formic acid).[4]

-

Chromatography Paper: Whatman No. 1 filter paper was used as the stationary phase.

-

Solvent System (Mobile Phase): A mixture of n-butanol, water, and morpholine (B109124) was commonly used. The exact ratios were optimized to achieve the best separation of the bases. A typical system involved a mixture of butanol, water, and picric acid.

-

Development: The chromatogram was developed by allowing the solvent to ascend the paper strip in a sealed tank saturated with the solvent vapor. This process could take several hours.

-

Visualization: The separated bases were visualized as dark spots under ultraviolet (UV) light.

-

Elution and Quantification: The spots corresponding to each base were cut out from the paper, and the base was eluted using a known volume of acid (e.g., 0.1 N HCl). The concentration of each base was then determined spectrophotometrically by measuring its UV absorbance at its characteristic maximum wavelength.

Wyatt's 1951 Modifications for the Estimation of this compound:

Wyatt refined the paper chromatography technique to improve the separation and quantification of 5mC.

-

Hydrolysis: He utilized formic acid for hydrolysis, which he found to give good yields of the bases.[4]

-

Solvent System: To overcome the low solubility of guanine and achieve better separation of all bases, including 5mC, Wyatt tested numerous solvent systems. He ultimately selected a combination of isopropanol (B130326) and hydrochloric acid (HCl), which produced compact spots and clear separation of guanine, adenine, cytosine, thymine, and this compound.[4]

The workflow for these pioneering experiments can be visualized as follows:

Early Quantitative Analysis of this compound

Wyatt's 1951 paper not only confirmed the existence of 5mC in various species but also provided the first quantitative data on its abundance. These early studies revealed that the amount of 5mC varied significantly between different organisms.

| Organism | Tissue/Source | Mole % this compound (of total bases) | Reference |

| Calf | Thymus | 1.4 | Wyatt, 1951 |

| Beef | Spleen | 1.3 | Wyatt, 1951 |

| Ram | Sperm | 1.3 | Wyatt, 1951 |

| Herring | Sperm | 0.9 | Wyatt, 1951 |

| Locust | Whole | 0.3 | Wyatt, 1951 |

| Wheat | Germ | 6.0 | Wyatt, 1951 |

These findings were crucial as they demonstrated that DNA methylation was not a random occurrence but a species-specific characteristic, hinting at a potential functional role.

The Advent of Methylation-Sensitive Restriction Enzymes

A major leap forward in the study of 5mC came in 1978 with the application of methylation-sensitive restriction enzymes. Cees Waalwijk and Richard Flavell published a seminal paper describing the use of the isoschizomers HpaII and MspI to probe the methylation status of specific DNA sequences.[3]

Isoschizomers are restriction enzymes that recognize the same DNA sequence but may have different sensitivities to methylation within that sequence. HpaII and MspI both recognize the sequence 5'-CCGG-3'. However, their cutting activity is affected differently by the methylation of the internal cytosine:

-

HpaII: Is sensitive to methylation of the internal cytosine. It will not cut if the internal C is methylated (C-5mC-G-G).

-

MspI: Is insensitive to methylation of the internal cytosine. It will cut regardless of the methylation status of the internal C.

This differential sensitivity provided a powerful tool to interrogate the methylation status of specific CCGG sites within the genome.

Experimental Protocol: HpaII/MspI Digestion and Southern Blotting

The general workflow for using HpaII and MspI to analyze DNA methylation is as follows:

-

DNA Extraction: High-quality genomic DNA is extracted from the tissue or cells of interest.

-

Restriction Enzyme Digestion: The DNA is divided into three aliquots:

-

One aliquot is digested with HpaII.

-

A second aliquot is digested with MspI.

-

A third aliquot remains undigested as a control.

-

Digestion Conditions: Digestions are typically carried out overnight at 37°C in a buffer supplied by the enzyme manufacturer. The specific buffer composition ensures optimal enzyme activity.

-

-

Agarose (B213101) Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.

-

Southern Blotting: The DNA fragments are transferred from the gel to a nitrocellulose or nylon membrane.

-

Hybridization: The membrane is incubated with a radiolabeled DNA probe specific to the gene or region of interest.

-

Autoradiography: The membrane is exposed to X-ray film. The resulting bands reveal the size of the DNA fragments that hybridized with the probe.

By comparing the banding patterns of the HpaII- and MspI-digested DNA, researchers could infer the methylation status of the CCGG sites within the region of interest.

The Discovery of DNA Methyltransferases (DNMTs)

The existence of 5mC begged the question: what is the enzymatic machinery responsible for its creation and maintenance? The search for these enzymes, the DNA methyltransferases (DNMTs), was a critical next step in understanding the biological significance of DNA methylation.

The Discovery of DNMT1: The Maintenance Methyltransferase

In 1988, Timothy Bestor and his colleagues reported the cloning and sequencing of a cDNA encoding a mammalian DNA methyltransferase, which would later be named DNMT1 .[5][6] Their work revealed that the C-terminal domain of this enzyme showed significant homology to bacterial cytosine methyltransferases, suggesting a common evolutionary origin. The N-terminal domain, however, was much larger and its function was initially unknown, though it was speculated to have a regulatory role.[6]

Subsequent studies demonstrated that DNMT1 has a preference for hemimethylated DNA (DNA where only one strand is methylated), which is the state of DNA immediately after replication. This led to the model of DNMT1 as the "maintenance" methyltransferase, responsible for faithfully copying the methylation pattern from the parental strand to the newly synthesized daughter strand during cell division.

The Discovery of DNMT3A and DNMT3B: The De Novo Methyltransferases

For years, DNMT1 was thought to be the sole DNA methyltransferase in mammals. However, the observation that embryonic stem cells lacking DNMT1 could still establish new methylation patterns suggested the existence of other methyltransferases.

In 1998, the laboratories of En Li and Masaki Okano independently reported the cloning of two novel DNA methyltransferase genes, Dnmt3a and Dnmt3b .[7][8][9] These enzymes were shown to be responsible for de novo methylation, the process of establishing new methylation patterns during development and in response to cellular signals. Unlike DNMT1, DNMT3A and DNMT3B do not show a strong preference for hemimethylated DNA and can methylate completely unmethylated DNA.

The discovery of these three key DNMTs provided the molecular basis for understanding how DNA methylation patterns are established, maintained, and dynamically regulated.

Conclusion

The journey from the initial observation of an anomalous spot on a paper chromatogram to the elucidation of the complex enzymatic machinery that governs DNA methylation is a testament to the power of meticulous scientific inquiry. The discovery of this compound and the subsequent unraveling of its history have fundamentally altered our understanding of heredity and gene regulation. This "fifth base" is no longer an obscure chemical modification but a central player in development, disease, and the intricate dance between our genes and the environment. For researchers and drug development professionals, a deep appreciation of this history is essential for navigating the complexities of the epigenome and harnessing its therapeutic potential. The foundational experiments and discoveries outlined in this guide provide the bedrock upon which the ever-expanding field of epigenetics is built.

References

- 1. (Open Access) The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography (1948) | Rollin D. Hotchkiss | 727 Citations [scispace.com]

- 2. jcp.bmj.com [jcp.bmj.com]

- 3. jcp.bmj.com [jcp.bmj.com]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. Cloning of a mammalian DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning and sequencing of a cDNA encoding DNA methyltransferase of mouse cells. The carboxyl-terminal domain of the mammalian enzymes is related to bacterial restriction methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and characterization of a family of novel mammalian DNA (cytosine-5) methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA methyltransferases Dnmt3a and Dnmt3b are essential for de novo methylation and mammalian development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic analyses of DNA methyltransferase genes in mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of DNMT-mediated 5-Methylcytosine Formation

An In-depth Technical Guide on the Core Mechanism of 5-Methylcytosine (B146107) Formation by DNA Methyltransferases (DNMTs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the formation of this compound (5mC) by DNA methyltransferases (DNMTs), central enzymes in epigenetic regulation. It covers the catalytic cycle, enzyme kinetics, and detailed experimental protocols for studying DNMT activity, designed for professionals in biomedical research and drug development.

DNA methylation is a fundamental epigenetic modification involving the covalent addition of a methyl group to the C5 position of a cytosine pyrimidine (B1678525) ring, forming this compound (5mC).[1] This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[1] In mammals, this process is primarily carried out by three key enzymes: DNMT1, DNMT3A, and DNMT3B.

-

DNMT1: The Maintenance Methyltransferase DNMT1 is predominantly responsible for maintaining existing DNA methylation patterns following DNA replication. It recognizes hemimethylated CpG sites on the newly synthesized DNA strand and methylates the corresponding cytosine, ensuring the faithful propagation of the epigenetic code through cell division.[2]

-

DNMT3A and DNMT3B: The De Novo Methyltransferases DNMT3A and DNMT3B are primarily responsible for establishing new DNA methylation patterns during embryonic development and in response to cellular signaling.[2] They can methylate both unmethylated and hemimethylated DNA, playing a crucial role in cellular differentiation and gene regulation. While they have distinct and overlapping functions, DNMT3A is essential for postnatal development, whereas DNMT3B is critical during embryogenesis.

The Catalytic Cycle of this compound Formation

The formation of 5mC by DNMTs is a multi-step enzymatic process:

-

Base Flipping: The target cytosine base is flipped out of the DNA double helix and into the catalytic pocket of the DNMT enzyme. This conformational change makes the C5 position of the cytosine accessible for the methylation reaction.

-

Nucleophilic Attack: A conserved cysteine residue within the DNMT's active site performs a nucleophilic attack on the C6 position of the cytosine ring. This forms a transient covalent intermediate between the enzyme and the DNA.

-

Methyl Group Transfer: The methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to the C5 position of the activated cytosine.

-

Resolution: The covalent bond between the enzyme and the DNA is resolved, and the newly methylated cytosine is flipped back into the DNA helix. S-adenosyl-L-homocysteine (SAH) is released as a byproduct.

Quantitative Data on DNMT Activity

The enzymatic activity of DNMTs can be characterized by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). These parameters provide insights into the substrate affinity and turnover rate of the enzymes. The inhibitory potential of various compounds is quantified by the half-maximal inhibitory concentration (IC50).

Kinetic Parameters of DNMTs

The kinetic parameters of DNMTs can vary depending on the specific enzyme, the substrate (unmethylated vs. hemimethylated DNA), and the experimental conditions.

| Enzyme | Substrate | Km (DNA) (µM) | kcat (h⁻¹) | Reference |

| DNMT1 | Hemimethylated DNA | ~0.4 | ~13.5 - 14.5 | [3][4] |

| DNMT3A | Unmethylated poly(dG-dC) | ~0.2 | ~1.8 | Madel et al., 2002 (PMID: 12135593) |

| DNMT3B | Unmethylated poly(dG-dC) | ~0.3 | ~1.3 | Madel et al., 2002 (PMID: 12135593) |

Note: The kcat values for DNMT1 were determined using poly(dI-dC)-poly(dI-dC) as the methyl acceptor.

IC50 Values of Common DNMT Inhibitors

Several small molecules have been identified as inhibitors of DNMTs, some of which are used in cancer therapy.

| Inhibitor | Target(s) | IC50 | Reference |

| 5-Azacytidine | DNMTs | ~0.019 µg/ml | [5] |

| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Varies | - |

| RG108 | DNMT1 | 115 nM | [6] |

| SGI-1027 | DNMT1, DNMT3A, DNMT3B | ~0.25 µM | Datta et al., 2009 (PMID: 19696025) |

| Zebularine | DNMTs | Varies | - |

Experimental Protocols for Studying DNMT Activity

Several methods are available to measure DNMT activity and to screen for inhibitors. Below are detailed protocols for three common assays.

Radioactive Filter Binding Assay

This assay measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a DNA substrate.

Materials:

-

Purified DNMT enzyme

-

DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)

-

[³H]-S-adenosyl-L-methionine

-

Assay Buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl)

-

Nitrocellulose and DE81 ion-exchange filter papers

-

Wash Buffer (e.g., 5% trichloroacetic acid (TCA))

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, DNA substrate (e.g., 0.5 µg poly(dI-dC)), and purified DNMT enzyme (e.g., 100-500 ng).

-

Initiation: Start the reaction by adding [³H]-SAM (e.g., to a final concentration of 1 µM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Precipitation: Incubate on ice for 30 minutes to precipitate the DNA.

-

Filtration: Spot the reaction mixture onto a DE81 filter paper.

-

Washing: Wash the filter paper three times with 5% TCA to remove unincorporated [³H]-SAM.

-

Drying: Wash the filter with ethanol (B145695) and let it air dry.

-

Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

MTase-Glo™ Bioluminescent Assay

This commercially available assay (Promega) measures the production of SAH, a universal byproduct of methylation reactions, through a coupled-enzyme system that generates a luminescent signal.[7][8][9][10]

Materials:

-

MTase-Glo™ Reagent and Detection Solution (Promega)

-

Purified DNMT enzyme

-

DNA substrate

-

SAM

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a well of a white assay plate, set up the methyltransferase reaction containing the DNMT enzyme, DNA substrate, and SAM in the appropriate reaction buffer. The final volume is typically 5-20 µL.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for the desired time (e.g., 60 minutes).

-

SAH to ADP Conversion: Add an equal volume of MTase-Glo™ Reagent to each well. This reagent contains enzymes that convert SAH to ADP.

-

Incubation: Incubate at room temperature for 30 minutes.

-

ADP to ATP to Light Conversion: Add an equal volume of MTase-Glo™ Detection Solution to each well. This solution contains enzymes that convert ADP to ATP, which is then used by luciferase to generate light.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of SAH produced, and thus to the DNMT activity.

In Vitro Methylation Followed by Bisulfite Sequencing

This method allows for the analysis of methylation patterns at single-nucleotide resolution on a specific DNA fragment after in vitro methylation by a DNMT.

Materials:

-

Purified DNMT enzyme

-

Unmethylated DNA substrate of interest (e.g., a PCR product or plasmid)

-

SAM

-

DNMT reaction buffer

-

Bisulfite conversion kit

-

PCR primers specific for the bisulfite-converted DNA

-

DNA polymerase suitable for PCR of bisulfite-treated DNA

-

Sanger or next-generation sequencing platform

Procedure:

-

In Vitro Methylation: Perform an in vitro methylation reaction as described in the radioactive assay protocol, but using non-radiolabeled SAM.

-

DNA Purification: Purify the methylated DNA to remove the enzyme and other reaction components.

-

Bisulfite Conversion: Treat the purified DNA with sodium bisulfite using a commercial kit or a standard protocol. This converts unmethylated cytosines to uracil, while 5mC remains unchanged.[11]

-

PCR Amplification: Amplify the region of interest from the bisulfite-converted DNA using primers designed to be specific for the converted sequence.

-

Sequencing: Sequence the PCR product.

-

Data Analysis: Align the sequencing reads to the original reference sequence. Unmethylated cytosines will appear as thymines, while methylated cytosines will remain as cytosines. The percentage of methylation at each CpG site can then be calculated.

Visualization of Key Molecular Interactions and Workflows

Visual representations of the catalytic mechanism and experimental procedures can aid in understanding the complex processes involved in DNMT function.

This guide provides a foundational understanding of the mechanism of this compound formation by DNMTs and practical guidance for its study in a research setting. For further details on specific applications and troubleshooting, consulting the original research articles and manufacturer's protocols is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epigenome-noe.net [epigenome-noe.net]

- 7. promega.com [promega.com]

- 8. MTase-Glo™ Methyltransferase Assay [promega.com]

- 9. Filter binding assay - Wikipedia [en.wikipedia.org]

- 10. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

5-Methylcytosine Patterns in Embryonic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylcytosine (B146107) (5mC) is a critical epigenetic modification that plays a fundamental role in regulating gene expression and maintaining genome stability during embryonic development. The dynamic patterns of 5mC, established and removed by a delicate interplay of enzymes, are essential for processes such as genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[1] This technical guide provides a comprehensive overview of this compound dynamics during embryogenesis, details key experimental methodologies for its study, and visualizes the core signaling pathways involved.

Core Concepts: The Enzymatic Machinery of DNA Methylation

The landscape of 5mC is dynamically shaped by two key families of enzymes: DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes.

-

DNA Methyltransferases (DNMTs): These enzymes are responsible for establishing and maintaining DNA methylation patterns.

-

De novo methyltransferases (DNMT3A and DNMT3B): These enzymes establish new methylation patterns on unmethylated DNA, a crucial process during early embryonic development and gametogenesis.[2] DNMT3B is particularly active in early embryos and during implantation, while DNMT3A plays a more prominent role in later stages of development and cell differentiation.[2]

-

Maintenance methyltransferase (DNMT1): Following DNA replication, DNMT1 recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, ensuring the faithful propagation of methylation patterns through cell divisions.[2]

-

-

Ten-eleven Translocation (TET) Enzymes: The TET family of dioxygenases (TET1, TET2, and TET3) are responsible for the oxidative demethylation of 5mC. This process occurs through a series of intermediates:

-

5-formylcytosine (5fC)

-

5-carboxylcytosine (5caC)

These oxidized forms can be passively diluted through DNA replication or actively excised by Thymine DNA Glycosylase (TDG) followed by base excision repair, ultimately leading to the restoration of an unmethylated cytosine.[2]

Dynamic Waves of this compound Reprogramming in Embryonic Development

Mammalian embryonic development is characterized by two major waves of genome-wide DNA demethylation and subsequent remethylation, which are critical for erasing epigenetic memory and establishing pluripotency.

First Wave: Pre-implantation Development